molecular formula C18H27NO5 B4002038 N-[2-(2-tert-butyl-5-methylphenoxy)ethyl]prop-2-en-1-amine;oxalic acid

N-[2-(2-tert-butyl-5-methylphenoxy)ethyl]prop-2-en-1-amine;oxalic acid

Cat. No.: B4002038
M. Wt: 337.4 g/mol
InChI Key: IKGXELLKFUHREP-UHFFFAOYSA-N
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Description

N-[2-(2-tert-butyl-5-methylphenoxy)ethyl]prop-2-en-1-amine;oxalic acid is a useful research compound. Its molecular formula is C18H27NO5 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(2-tert-butyl-5-methylphenoxy)ethyl]-2-propen-1-amine oxalate is 337.18892296 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

The study on the catalytic alkylation of aryl Grignard reagents by iron(III) amine-bis(phenolate) complexes highlights the use of compounds with structures similar to N-[2-(2-tert-butyl-5-methylphenoxy)ethyl]-2-propen-1-amine oxalate in catalysis. This research showcases how such compounds can facilitate C-C cross-coupling reactions, offering a pathway to efficiently produce complex organic molecules (Qian et al., 2011).

Polymer Chemistry

In polymer chemistry, poly(oxazoline)s with telechelic antimicrobial functions were synthesized using methods that could potentially incorporate the functionalities of compounds like N-[2-(2-tert-butyl-5-methylphenoxy)ethyl]-2-propen-1-amine oxalate. These novel polymers demonstrate how the structural motifs of such compounds can be leveraged to endow materials with antimicrobial properties, potentially useful in medical devices and coatings (Waschinski & Tiller, 2005).

Properties

IUPAC Name

N-[2-(2-tert-butyl-5-methylphenoxy)ethyl]prop-2-en-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.C2H2O4/c1-6-9-17-10-11-18-15-12-13(2)7-8-14(15)16(3,4)5;3-1(4)2(5)6/h6-8,12,17H,1,9-11H2,2-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGXELLKFUHREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)C)OCCNCC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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